molecular formula C8H10O3 B579042 4-hydroxy-6-propyl-2H-pyran-2-one CAS No. 18742-94-4

4-hydroxy-6-propyl-2H-pyran-2-one

Cat. No. B579042
CAS RN: 18742-94-4
M. Wt: 154.165
InChI Key: ARLWUMFTZMAEDP-UHFFFAOYSA-N
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Description

“4-hydroxy-6-propyl-2H-pyran-2-one” is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16300 . It is also known by various synonyms such as 2-oxidanyl-6-propyl-pyran-4-one, 2-hydroxy-6-propylpyran-4-one, 4-hydroxy-6-propyl-2-pyrone, 6-propyl-4-hydroxy-2H-pyran-2-one, 4-hydroxy-6-n-propyl-2H-pyran-2-one, and others .


Synthesis Analysis

The synthesis of pyran derivatives, including “4-hydroxy-6-propyl-2H-pyran-2-one”, often involves multicomponent reaction (MCR) approaches . These methods are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .


Molecular Structure Analysis

The molecular structure of “4-hydroxy-6-propyl-2H-pyran-2-one” can be represented by the InChI code 1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4H,2-3,5H2,1H3 . The compound has a LogP value of 1.29790, indicating its lipophilicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-hydroxy-6-propyl-2H-pyran-2-one” are not fully detailed in the search results. The compound has a molecular weight of 154.16300 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Synthesis and Medicinal Chemistry :

    • A study by Wang et al. (2011) describes an efficient protocol for synthesizing derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one, highlighting its utility in medicinal chemistry (Wang et al., 2011).
    • Elinson et al. (2013) developed an electrocatalytic approach for transforming aldehydes and malononitrile with 4-hydroxy-6-methyl-2H-pyran-2-one, leading to compounds relevant in biomedical applications (Elinson et al., 2013).
    • In 2020, Hoseinpour et al. discussed the synthesis of biologically active 4-hydroxy-6-methyl-2H-pyran-2-ones under catalyst-free conditions, emphasizing its role in drug development (Hoseinpour et al., 2020).
  • HIV Research :

    • Steinbaugh et al. (1996) studied 4-hydroxy-pyran-2-ones as potential inhibitors of HIV protease, indicating its significance in antiviral research (Steinbaugh et al., 1996).
  • Material Science and Corrosion Inhibition :

    • El Hattak et al. (2021) evaluated pyran-2-one derivatives, including 4-hydroxy-6-methyl-2H-pyran-2-one, as corrosion inhibitors for steel, underscoring its application in material science (El Hattak et al., 2021).
  • Synthetic Chemistry :

    • Časar and Košmrlj (2009) prepared a precursor for statin synthesis, utilizing a derivative of 2H-pyran-2-one, highlighting its use in synthetic chemistry (Časar & Košmrlj, 2009).
  • Antioxidant Research :

    • Saher et al. (2018) synthesized novel compounds involving 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl and evaluated their antioxidant activity, demonstrating its application in oxidative stress research (Saher et al., 2018).

properties

IUPAC Name

4-hydroxy-6-propylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLWUMFTZMAEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715798
Record name 4-Hydroxy-6-propyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-6-propyl-2H-pyran-2-one

CAS RN

18742-94-4
Record name 4-Hydroxy-6-propyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18742-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-propyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
M Wang, R Xu, Y Liu, J Wang, Q Xu, L Dai… - The Journal of …, 2023 - ACS Publications
Pyranones have raised great concerns owing to their considerable applications in a variety of sectors. However, the development of direct asymmetric allylation of 4-hydroxypyran-2-…
Number of citations: 1 pubs.acs.org
CA Brandenburg, JW Lockner, KN Maloney… - whdl.org
… toluene (2 × 10 mL), yielding 4-hydroxy6-propyl-2H-pyran-2-one. 1H NMR (400 MHz, CDCl3… acid (0.2 g, 2.19 mmol) and 4-hydroxy-6-propyl-2H-pyran-2-one (0.3 g, 2.2 mmol) at 85 C …
Number of citations: 2 www.whdl.org
T Mori, D Yang, T Matsui, M Hashimoto, H Morita… - Journal of Biological …, 2015 - ASBMB
The acylalkylpyrone synthase CsyB from Aspergillus oryzae catalyzes the one-pot formation of the 3-acyl-4-hydroxy-6-alkyl-α-pyrone scaffold from acetoacetyl-CoA, fatty acyl-CoA, and …
Number of citations: 21 www.jbc.org
Q Liu, F Yao, YH Chooi, Q Kang, W Xu, Y Li, Y Shao… - Chemistry & biology, 2012 - cell.com
… Further confirmation was obtained by the chemical synthesis of 4-hydroxy-6-propyl-2H-pyran-2-one as a standard; the UV spectra, retention time, and mass spectra of the standard …
Number of citations: 46 www.cell.com
CA Brandenburg, CA Castro, AA Blacutt… - Journal of Natural …, 2020 - ACS Publications
… The white precipitate was collected via filtration and washed with toluene (2 × 20 mL), yielding 4-hydroxy-6-propyl-2H-pyran-2-one (10) as an off-white solid (0.637 g, 79%): R f = 0.3 (10:…
Number of citations: 4 pubs.acs.org
NH Chen, YR Qian, W Li, YB Zhang… - Chemistry & …, 2017 - Wiley Online Library
Six new acylphloroglucinols (1 – 6) were isolated from Dryopteris championii. Their structures were established on the basis of extensive analysis of spectroscopic data and comparison …
Number of citations: 4 onlinelibrary.wiley.com
H Hotti - VTT Science, 2016
Number of citations: 1

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